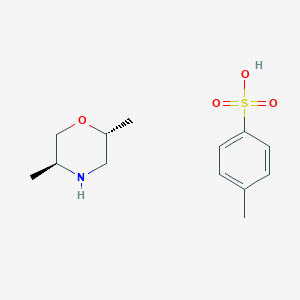

(2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

Vue d'ensemble

Description

(2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring with two methyl groups at the 2 and 5 positions and a 4-methylbenzenesulfonate group. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate typically involves the following steps:

Starting Material: The synthesis begins with (2R,5S)-2,5-dimethylmorpholine as the starting material.

Sulfonation Reaction: The morpholine compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate the sulfonation reaction.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Kinase Inhibition

One of the primary applications of (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is its use as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in regulating cellular functions. Abnormal kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

- Therapeutic Potential : The compound has been identified as effective in the treatment of protein kinase-mediated diseases such as rheumatoid arthritis and psoriasis. It acts by inhibiting specific kinases involved in inflammatory pathways, thus providing a therapeutic avenue for managing these conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed important insights into how modifications can enhance its efficacy as a kinase inhibitor. For instance:

- Modification Effects : Altering substituents on the morpholine ring and the sulfonate group can significantly affect the compound's potency and selectivity against different kinases. Studies have shown that certain modifications lead to improved binding affinity and reduced side effects .

In Vivo Studies

In vivo studies have demonstrated the effectiveness of this compound in reducing disease symptoms in animal models:

- Lymphoma Models : A recent study highlighted the compound's ability to induce degradation of BCL6, a protein associated with diffuse large B-cell lymphoma (DLBCL). This was achieved through oral dosing in xenograft mouse models, showcasing its potential as a therapeutic agent against specific cancers .

Clinical Implications

The clinical implications of this compound extend beyond oncology:

- Inflammatory Diseases : Clinical trials are ongoing to assess its efficacy in treating chronic inflammatory diseases. Initial results indicate promising outcomes in reducing inflammation markers and improving patient quality of life .

Data Tables

The following tables summarize key findings related to the applications and efficacy of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Kinase Inhibition | Effective against P38 kinase; reduced inflammation in rheumatoid arthritis models |

| Study 2 | Cancer Treatment | Induces BCL6 degradation; significant reduction in tumor size in DLBCL xenografts |

| Study 3 | SAR Analysis | Modifications at R3 position enhance potency; optimal solubility achieved with specific alkyl groups |

Mécanisme D'action

The mechanism by which (2R,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparaison Avec Des Composés Similaires

(2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

Morpholine derivatives: Other morpholine compounds with different substituents.

Sulfonate esters: Compounds with similar sulfonate groups but different core structures.

Benzene derivatives: Compounds containing benzene rings with various functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of both a morpholine ring and a sulfonate group, which contribute to its unique reactivity and applications.

Activité Biologique

(2R,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with methyl groups and a sulfonate moiety, which enhances its solubility and reactivity. The specific stereochemistry at the 2R and 5S positions plays a crucial role in its biological interactions.

Antitumor Activity

Recent studies have indicated that morpholine derivatives exhibit promising antitumor properties. For instance, compounds similar to (2R,5S)-2,5-dimethylmorpholine have been investigated for their ability to inhibit the BCL6 protein, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) . In vitro assays demonstrated that these compounds can effectively reduce BCL6 levels in lymphoma cell lines, leading to significant antiproliferative effects.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | BCL6 degradation |

| Compound B | 1.0 | BCL6 inhibition |

| This compound | TBD | TBD |

Table 1: Antitumor activity of morpholine derivatives.

CNS Activity

Morpholine derivatives have also been explored for their effects on the central nervous system (CNS). Research indicates that they can modulate the target of rapamycin (TOR) signaling pathways, which are often overactivated in neurological disorders . This modulation can potentially reduce seizure activity and improve cognitive functions.

Pharmacokinetics

The pharmacokinetic profile of (2R,5S)-2,5-dimethylmorpholine is influenced by its lipophilicity and metabolic stability. Studies suggest that the presence of methyl groups enhances bioavailability while reducing clearance rates .

Metabolism

The metabolism of morpholines typically involves hydroxylation via cytochrome P450 enzymes. The resulting metabolites are often non-toxic and facilitate further drug development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of morpholine derivatives demonstrated that those with specific substitutions exhibited enhanced anticancer efficacy against DLBCL cell lines. The study highlighted the importance of the sulfonate group in improving solubility and bioactivity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of morpholine derivatives in models of epilepsy. Results showed that these compounds could significantly reduce seizure frequency by inhibiting TOR pathways .

Propriétés

IUPAC Name |

(2R,5S)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6+/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLQUTOIMRWTKV-WSMZBUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.